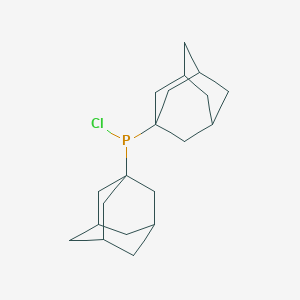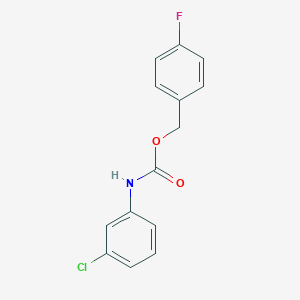
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FCPC and is a carbamate derivative of 4-fluorobenzyl chloride and 3-chloroaniline.
科学研究应用
FCPC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, FCPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, FCPC has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests and fungi. It has also been studied for its potential use as a plant growth regulator.
In materials science, FCPC has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and liquid crystals.
作用机制
The mechanism of action of FCPC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, FCPC has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in learning and memory.
生化和生理效应
FCPC has been found to exhibit various biochemical and physiological effects in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in the blood. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
实验室实验的优点和局限性
One of the main advantages of FCPC is its versatility in various fields. It can be used as a starting material for the synthesis of various compounds, and it exhibits a wide range of biological activities. However, one of the limitations of FCPC is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of FCPC. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the study of the structure-activity relationship of FCPC and its derivatives to identify compounds with improved biological activities. Additionally, the potential use of FCPC as a therapeutic agent for the treatment of neurodegenerative disorders and other diseases should be further explored.
合成方法
The synthesis of FCPC involves the reaction of 4-fluorobenzyl chloride with 3-chloroaniline in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then treated with a carbamate reagent such as di-tert-butyl dicarbonate (Boc2O) or 1,1'-carbonyldiimidazole (CDI) to obtain FCPC.
属性
CAS 编号 |
198879-51-5 |
|---|---|
产品名称 |
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
分子式 |
C14H11ClFNO2 |
分子量 |
279.69 g/mol |
IUPAC 名称 |
(4-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-2-1-3-13(8-11)17-14(18)19-9-10-4-6-12(16)7-5-10/h1-8H,9H2,(H,17,18) |
InChI 键 |
FIPUMWZKVXFALF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC2=CC=C(C=C2)F |
同义词 |
Carbamic acid, (3-chlorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



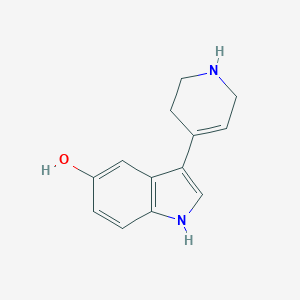
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
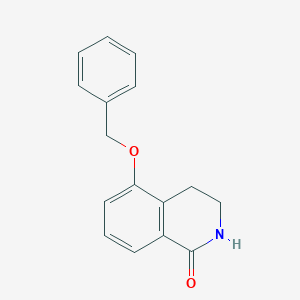
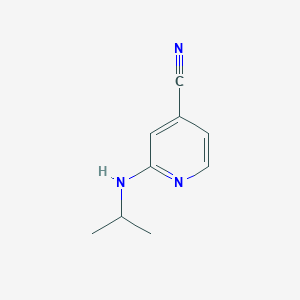
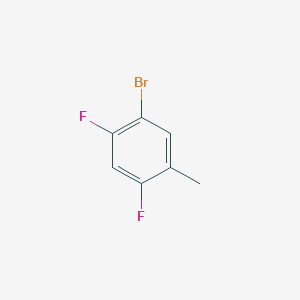
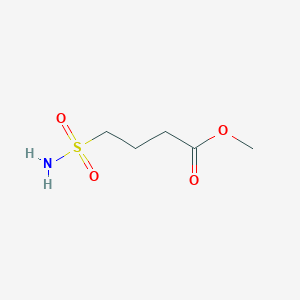
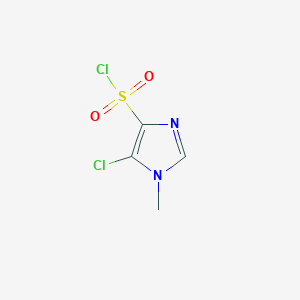
![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)
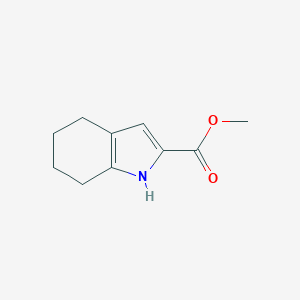
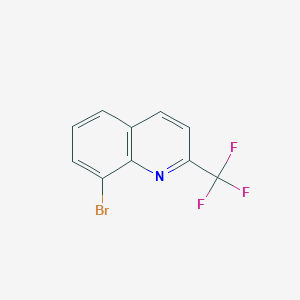
![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)
